molecular formula C8H7NO2 B1630179 3-Methylbenzo[d]isoxazol-5-ol CAS No. 214760-36-8

3-Methylbenzo[d]isoxazol-5-ol

Cat. No.: B1630179
CAS No.: 214760-36-8
M. Wt: 149.15 g/mol
InChI Key: OMQUVKBATLSLCG-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[d]isoxazol-5-ol can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and reduce the need for catalysts . This method is advantageous for industrial applications due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[d]isoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives.

Scientific Research Applications

3-Methylbenzo[d]isoxazol-5-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a gamma-aminobutyric acid (GABA) uptake inhibitor, which can modulate neurotransmitter levels in the brain . This mechanism is particularly relevant for its anticonvulsant and antidepressant activities. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA uptake inhibitor sets it apart from other isoxazole derivatives, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-methyl-1,2-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUVKBATLSLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626917
Record name 3-Methyl-1,2-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214760-36-8
Record name 3-Methyl-1,2-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-Methoxy-3-methyl-benzo(d)isoxazole (4.9 g, 0.03 mol.) in 48% hydrobromic acid (20 mL) and acetic acid (20 mL) was refluxed for 4 hrs. The mixture was concentrated to give 6.2 g solid. MS (m/e): 149 (M+).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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